molecular formula C7H9NO5 B017008 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- CAS No. 57079-11-5

2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-

Cat. No.: B017008
CAS No.: 57079-11-5
M. Wt: 187.15 g/mol
InChI Key: JYXLDXBKFBWKOV-UPHRSURJSA-N
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Description

2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- is a derivative of 2-butenoic acid. This compound is significant in the fields of biochemistry and medicinal chemistry due to its various biological activities, including enzyme inhibition.

Preparation Methods

The synthetic routes and reaction conditions for 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- are not extensively detailed in the available literature. it is known that derivatives of 2-butenoic acid can be synthesized through various organic reactions involving carboxylic acids and amides. Industrial production methods would likely involve similar organic synthesis techniques, optimized for large-scale production.

Chemical Reactions Analysis

2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the carboxylic acid and amide groups.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis.

    Biology: Its derivatives are studied for their enzyme inhibition properties.

    Industry: Used in the synthesis of various chemical products.

Mechanism of Action

The mechanism by which 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- exerts its effects involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar compounds to 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- include other derivatives of 2-butenoic acid. These compounds share similar structural features but may differ in their specific biological activities and chemical properties. The uniqueness of 2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)- lies in its specific substitution pattern, which imparts distinct biological and chemical characteristics.

Properties

CAS No.

57079-11-5

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

(Z)-4-(2-carboxyethylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C7H9NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-2H,3-4H2,(H,8,9)(H,10,11)(H,12,13)/b2-1-

InChI Key

JYXLDXBKFBWKOV-UPHRSURJSA-N

SMILES

C(CNC(=O)C=CC(=O)O)C(=O)O

Isomeric SMILES

C(CNC(=O)/C=C\C(=O)O)C(=O)O

Canonical SMILES

C(CNC(=O)C=CC(=O)O)C(=O)O

Synonyms

(2Z)-4-[(2-Carboxyethyl)amino]-4-oxo-2-butenoic Acid; _x000B_N-(2-Carboxyethyl)maleamic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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